2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole is a heterocyclic compound containing bromine, methoxyethyl, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.
Scientific Research Applications
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of the thiadiazole ring make it a candidate for use in organic electronics and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,4-thiadiazole: Lacks the methoxyethyl group, which may result in different reactivity and applications.
5-(2-Methoxyethyl)-1,3,4-thiadiazole: Lacks the bromine atom, affecting its ability to participate in certain reactions like nucleophilic substitution.
2-Chloro-5-(2-methoxyethyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological activity.
Uniqueness
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and methoxyethyl groups, which confer distinct chemical and physical properties. The bromine atom allows for versatile chemical modifications, while the methoxyethyl group enhances solubility and potential biological activity.
Properties
IUPAC Name |
2-bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUTXWGSDLIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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